4-Methyl-8-hydroxyquinoline Exhibits Potent, Standalone Antibacterial Activity Against S. aureus and MRSA, Unlike the 2-Methyl Isomer
In a direct comparative study, 4-methyl-8-hydroxyquinoline (the active base of the hydrobromide salt) demonstrated potent, intrinsic antibacterial activity against Staphylococcus aureus (SA) and methicillin-resistant S. aureus (MRSA) [1]. In stark contrast, the closely related analog 2-methyl-8-hydroxyquinoline was completely ineffective as a standalone agent [1]. This highlights a critical structure-activity relationship (SAR) divergence.
| Evidence Dimension | Antibacterial Activity (Minimum Inhibitory Concentration, MIC) |
|---|---|
| Target Compound Data | MIC of 8 µM against SA; MIC of 16 µM against MRSA |
| Comparator Or Baseline | 2-methyl-8-hydroxyquinoline; MIC > assay threshold (ineffective) against both SA and MRSA |
| Quantified Difference | Qualitative difference from 'ineffective' to low µM activity |
| Conditions | In vitro antibacterial susceptibility assay against S. aureus and MRSA strains |
Why This Matters
This data provides a definitive, quantitative basis for selecting 4-methylquinolin-8-ol over its 2-methyl analog for any research program targeting SA or MRSA.
- [1] ACS Spring 2025 Poster. (2025). Investigating the potential of Fe(III) with novel 8-hydroxyquinoline derivatives in combating methicillin-resistant Staphylococcus aureus (MRSA). View Source
